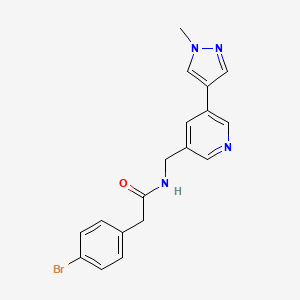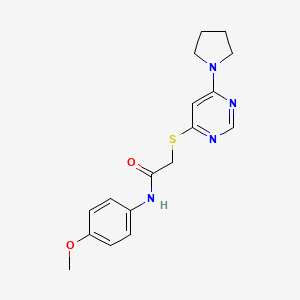
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CL-316243 and is a selective β3-adrenergic receptor agonist.
Wirkmechanismus
CL-316243 works by selectively binding to and activating β3-adrenergic receptors, which are primarily expressed in adipose tissue and the urinary bladder. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased energy expenditure, decreased food intake, and improved insulin sensitivity.
Biochemical and Physiological Effects:
CL-316243 has been shown to have various biochemical and physiological effects, including increased energy expenditure, decreased food intake, improved insulin sensitivity, and cardioprotective effects. In animal studies, CL-316243 has been shown to increase brown adipose tissue (BAT) thermogenesis and induce browning of white adipose tissue (WAT), leading to increased energy expenditure. It has also been shown to decrease food intake by activating the melanocortin system in the hypothalamus. Additionally, CL-316243 has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake in skeletal muscle and improving insulin signaling. Finally, CL-316243 has been shown to have cardioprotective effects by preventing cardiac hypertrophy and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CL-316243 in lab experiments is its selectivity for β3-adrenergic receptors, which allows for specific targeting of these receptors without affecting other adrenergic receptors. Additionally, CL-316243 has been extensively studied in animal models, making it a well-established tool for studying the role of β3-adrenergic receptors in various physiological processes. However, one limitation of using CL-316243 is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of CL-316243. One potential direction is the development of CL-316243 analogs with improved pharmacokinetic properties, such as longer half-life and increased potency. Additionally, further studies are needed to elucidate the precise mechanisms underlying the cardioprotective effects of CL-316243. Finally, the potential therapeutic applications of CL-316243 in humans, particularly for the treatment of obesity and diabetes, warrant further investigation.
Synthesemethoden
The synthesis of CL-316243 involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-methoxyethylamine and 2-methylpropylamine in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain CL-316243 in high purity.
Wissenschaftliche Forschungsanwendungen
CL-316243 has been extensively studied for its potential applications in various fields, including obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and decrease food intake, making it a potential candidate for the treatment of obesity and related metabolic disorders. Additionally, CL-316243 has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for diabetes. It has also been studied for its potential cardioprotective effects, including the prevention of cardiac hypertrophy and heart failure.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-9(2)8-16(4-5-18-3)12(17)10-6-14-7-11(13)15-10/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFMUOOGRLTAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)C(=O)C1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2457195.png)
![N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2457196.png)

![methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2457199.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2457201.png)

![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)






![2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2457213.png)